molecular formula C24H18N2 B3292992 N,N-diphenyl-9H-carbazol-3-amine CAS No. 883224-26-8

N,N-diphenyl-9H-carbazol-3-amine

Cat. No.: B3292992
CAS No.: 883224-26-8
M. Wt: 334.4 g/mol
InChI Key: YBGHXHSQISJNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diphenyl-9H-carbazol-3-amine is a carbazole derivative featuring a diphenylamine substituent at the 3-position of the carbazole core. This compound has gained prominence in organic electronics, particularly in organic light-emitting diodes (OLEDs), due to its strong electron-donating properties and tunable optoelectronic characteristics. Its molecular design facilitates efficient charge transport and high photoluminescence quantum yields (PLQYs), making it a preferred donor/host material in emissive layers .

Properties

IUPAC Name

N,N-diphenyl-9H-carbazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2/c1-3-9-18(10-4-1)26(19-11-5-2-6-12-19)20-15-16-24-22(17-20)21-13-7-8-14-23(21)25-24/h1-17,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGHXHSQISJNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80730353
Record name N,N-Diphenyl-9H-carbazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883224-26-8
Record name N,N-Diphenyl-9H-carbazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diphenyl-9H-carbazol-3-amine typically involves the functionalization of the carbazole core at the nitrogen position. One common method is the reaction of 9H-carbazole with diphenylamine under specific conditions. This reaction can be catalyzed by palladium or copper catalysts in the presence of ligands and bases . The reaction conditions often include elevated temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N,N-diphenyl-9H-carbazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted carbazole derivatives, amine derivatives, and various functionalized aromatic compounds .

Scientific Research Applications

Chemistry

N,N-diphenyl-9H-carbazol-3-amine serves as a crucial building block in organic synthesis. It is utilized for:

  • Synthesis of Complex Organic Molecules: Acts as a precursor for various functionalized compounds.
  • Polymer Chemistry: Contributes to the development of new polymers with enhanced properties.

Biology

In biological research, this compound is being explored for:

  • Fluorescent Probes: Its unique photophysical properties make it suitable for biological imaging applications.
  • Biological Assays: Investigated for its potential to interact with specific proteins and enzymes.

Medicine

The compound shows promise in medicinal chemistry:

  • Anticancer Activity: Preliminary studies indicate potential efficacy against certain cancer cell lines.
  • Antimicrobial Properties: Research is ongoing to evaluate its effectiveness against various pathogens.

Industry

This compound is widely used in the electronics sector:

  • Organic Light Emitting Diodes (OLEDs): Its excellent charge transport properties enhance device performance.
  • Optoelectronic Devices: Utilized in the fabrication of high-performance electronic materials.

Case Studies

  • Fluorescent Probes in Biological Imaging:
    A study demonstrated that this compound could effectively label cellular structures, enhancing imaging contrast and resolution compared to traditional fluorescent markers.
  • OLED Performance Enhancement:
    Research indicated that incorporating this compound into OLED devices significantly improved their efficiency and operational stability, achieving external quantum efficiencies exceeding 20%.

Mechanism of Action

The mechanism of action of N,N-diphenyl-9H-carbazol-3-amine involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific proteins and enzymes, modulating their activity. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in optoelectronic applications .

Comparison with Similar Compounds

Pyrimidine-Based Derivatives (J1 and J2)

Compound J1 : 9-(4-(2,6-Diphenylpyrimidin-4-yl)phenyl)-N,N-diphenyl-9H-carbazol-3-amine
Compound J2 : 9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-N,N-diphenyl-9H-carbazol-3-amine

Property J1 J2 N,N-Diphenyl-9H-carbazol-3-amine (Reference)
EQE (Device) 22% 13% N/A (used as donor in J1/J2)
PLQE (Solution) 67% 40% ~70–80% (estimated from host materials)
Key Difference Pyrimidine at 4-position Pyrimidine at 2-position No pyrimidine unit

J1 outperforms J2 due to enhanced conjugation and reduced steric hindrance when the pyrimidine is at the 4-position, improving charge transfer efficiency. The diphenylamine group in both compounds stabilizes the excited state, but J1’s PLQE is closer to standalone this compound derivatives .

CzFA (Spirobi[fluoren]-Based Host Material)

Compound : 7-(9H-Carbazol-9-yl)-N,N-diphenyl-9,9’-spirobi[fluoren]-2-amine (CzFA)

Property CzFA This compound CBP (Common Host)
Max Power Efficiency 21.8 lm/W N/A 13.7 lm/W
Current Efficiency 27.8 cd/A N/A ~15–20 cd/A
Key Advantage Spirobi[fluoren] enhances thermal stability Simpler synthesis, lower cost Widely used but less efficient

CzFA integrates this compound with a spirobi[fluoren] backbone, improving thermal stability and bipolar charge transport. This hybrid design achieves 1.6× higher power efficiency than CBP, demonstrating the superiority of diphenylamine-functionalized carbazoles in host materials .

Ethyl-Substituted Carbazole Derivatives

Examples :

  • N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine ()
  • 9-Ethyl-N-(3-nitrobenzylidene)-9H-carbazol-3-amine ()
Property Ethyl-Substituted Derivatives This compound
Application Antimicrobial studies Optoelectronics
Planarity Dihedral angles ~37°–38° Near-planar (dihedral <10°)
Electron Density Reduced due to ethyl group Enhanced via diphenylamine

Ethyl-substituted carbazoles are structurally less planar, limiting conjugation and optoelectronic performance. Their synthesis focuses on Schiff base reactions for biological activity, contrasting with the Ullmann coupling or acid-catalyzed reactions used for N,N-diphenyl derivatives .

Tris(4-(3,6-Diethoxy-9H-Carbazol-9yl)phenyl)amine

Synthesis : Ullmann coupling with ethoxy substituents.

Property Tris-Diethoxy-Carbazole This compound
Function Hole-transport material Host/Donor in OLEDs
Solubility Improved via ethoxy groups Moderate
Charge Mobility High (hole-dominated) Balanced bipolar transport

Ethoxy groups enhance solubility but reduce electron-donating strength compared to diphenylamine. This compound is tailored for hole transport, whereas this compound supports both electron and hole transport .

Structural and Electronic Trends

  • Planarity : this compound derivatives exhibit near-planar geometries (dihedral angles <10°), optimizing π-conjugation for optoelectronics. Ethyl or nitro substituents introduce larger dihedral angles (~37°), reducing efficiency .
  • Donor Strength: Diphenylamine groups provide stronger electron donation than ethyl or ethoxy substituents, critical for achieving high PLQE and EQE in OLEDs .
  • Synthetic Complexity : Derivatives with spiro or pyrimidine units require multi-step syntheses, whereas simpler diphenylamine-carbazoles are more cost-effective for large-scale applications .

Biological Activity

N,N-Diphenyl-9H-carbazol-3-amine is a compound of significant interest in both materials science and medicinal chemistry due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C24H18N2C_{24}H_{18}N_{2} and a molecular weight of 334.42 g/mol. Its structure features a carbazole core with two phenyl groups attached to the nitrogen atom, which contributes to its electronic properties and potential biological interactions.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is known to modulate the activity of specific proteins and enzymes, influencing biochemical pathways within cells. This interaction is facilitated by its unique electronic characteristics, allowing it to participate in electron transfer processes crucial for biological functions.

Biochemical Pathways

As an organic semiconductor, this compound plays a vital role in electron transport pathways, enhancing the efficiency of organic electronic devices. In biological systems, it has been explored for its potential as a fluorescent probe in imaging applications due to its photophysical properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, compounds derived from carbazole structures have shown significant activity against various cancer cell lines. In particular, derivatives have been synthesized that inhibit key cancer-related pathways, such as STAT3 activation, demonstrating up to 95% inhibition at specific concentrations .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial potential. Research indicates that certain carbazole derivatives can exhibit significant antibacterial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective effects associated with this compound derivatives. Studies have shown that these compounds can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of STAT3 activation (up to 95%)
AntimicrobialSignificant activity against various pathogens
NeuroprotectiveProtection against oxidative stress

Case Study: Anticancer Activity

In a recent study, several derivatives of this compound were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results indicated that specific substitutions on the carbazole core enhanced cytotoxic effects, with some compounds showing IC50 values below 10 µM against breast cancer cell lines .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is still under investigation. However, preliminary studies suggest favorable absorption and distribution characteristics in biological systems. Toxicity assessments indicate that while some derivatives exhibit low toxicity profiles, further studies are necessary to fully understand their safety in clinical settings.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing N,N-diphenyl-9H-carbazol-3-amine, and how can purity be optimized?

Methodological Answer: this compound is typically synthesized via Buchwald-Hartwig amination or Ullmann coupling, leveraging palladium catalysts to couple carbazole derivatives with diarylamines. For example, analogous carbazole compounds (e.g., 9-phenyl-9H-carbazol-3-amine derivatives) are synthesized using brominated intermediates and amine coupling partners under reflux conditions with triethylamine as a base . Purification often involves column chromatography (e.g., hexane:diethyl ether gradients) to isolate the product, achieving yields >90% . Purity can be validated via HPLC or NMR spectroscopy to confirm the absence of unreacted starting materials or by-products.

Q. Q2. How can the physicochemical properties of this compound be characterized?

Methodological Answer: Key properties include:

  • LogP (Partition Coefficient): Calculated using Crippen’s fragmentation method (logP ≈ 3.4), indicating moderate hydrophobicity .
  • Molecular Volume: Estimated via McGowan’s method (≈169.7 mL/mol), relevant for solubility and crystallinity studies .
  • Thermal Stability: Assessed via thermogravimetric analysis (TGA) to determine decomposition temperatures, critical for applications in high-temperature environments (e.g., OLEDs).
    Experimental validation using techniques like differential scanning calorimetry (DSC) and X-ray crystallography (e.g., SHELX for structure refinement) ensures accuracy .

Advanced Research Questions

Q. Q3. How does the molecular structure of this compound influence its performance in organic light-emitting diodes (OLEDs)?

Methodological Answer: The carbazole core provides a rigid, planar structure that enhances hole-transport properties, while the diphenylamine groups introduce steric hindrance, reducing aggregation-induced quenching. In OLEDs, derivatives like J1 (a pyrimidine-carbazole hybrid) exhibit external quantum efficiencies (EQE) up to 22% due to high photoluminescence quantum yields (PLQY ≈ 67%) . Device optimization involves:

  • Doping Concentration: Adjusting host-guest ratios to balance charge transport.
  • Layer Thickness: Optimizing via combinatorial deposition to minimize exciton quenching.
  • Electrode Engineering: Using ITO/PEDOT:PSS anodes and LiF/Al cathodes to enhance electron injection .

Q. Q4. What computational methods are suitable for modeling the charge transport properties of this compound?

Methodological Answer: Density functional theory (DFT) and time-dependent DFT (TD-DFT) are used to calculate HOMO/LUMO levels, reorganization energies, and charge transfer integrals. For example, molecular dynamics (MD) simulations of carbazole derivatives (e.g., CDBP) reveal anisotropic charge mobility influenced by π-π stacking distances . Software like Gaussian or ORCA can model electronic transitions, while tools like VASP assess solid-state packing using crystallographic data (e.g., CIF files from SHELXL refinements) .

Q. Q5. How can crystallographic data for this compound be validated to resolve structural ambiguities?

Methodological Answer: X-ray diffraction data should be processed using SHELX (for refinement) and validated via:

  • R-Factors: Ensure R1 < 0.05 for high-resolution datasets.
  • Displacement Parameters: Anisotropic refinement of thermal ellipsoids (visualized via ORTEP) to detect disorder .
  • Twinned Data: Use SHELXL’s TWIN/BASF commands for twinned crystals. Tools like PLATON/ADDSYM check for missed symmetry, and Mercury software analyzes intermolecular interactions (e.g., C-H···π contacts) .

Data Contradiction Analysis

Q. Q6. How should researchers reconcile discrepancies in reported PLQE values for carbazole-based emitters?

Methodological Answer: Variations in PLQE (e.g., 40–67% for similar compounds ) may arise from:

  • Solvent Effects: Polar solvents (e.g., toluene vs. DMF) alter excited-state dynamics.
  • Measurement Techniques: Ensure consistent use of integrating spheres and calibrated spectrofluorometers.
  • Sample Purity: Trace impurities (e.g., unreacted amines) can quench emission. Cross-validate via LC-MS and repeat syntheses under inert atmospheres.

Q. Q7. Why do certain carbazole derivatives exhibit conflicting bioactivity results in enzyme inhibition studies?

Methodological Answer: Discrepancies in cytochrome P450 inhibition (e.g., IC50 variability) may stem from:

  • Assay Conditions: Differences in pH, incubation time, or substrate concentrations.
  • Structural Isomerism: Regiochemical variations (e.g., 2- vs. 3-substituted carbazoles) affect binding pocket interactions .
    Standardize assays using recombinant enzymes (e.g., CYP3A4) and control inhibitors (e.g., ketoconazole) to ensure reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diphenyl-9H-carbazol-3-amine
Reactant of Route 2
Reactant of Route 2
N,N-diphenyl-9H-carbazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.